

Enantioselective Synthesis of Crinine and Its Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Crinine*

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Abstract

Crinine and its analogues, a prominent class of Amaryllidaceae alkaloids, have garnered significant attention due to their diverse and potent biological activities, including antitumor, antiviral, and anti-acetylcholinesterase properties.[1][2] The core structure, a 5,10b-ethanophenanthridine skeleton with a key all-carbon quaternary stereocenter, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of **crinine** and a variety of its analogues, focusing on a highly efficient bioinspired strategy utilizing iridium-catalyzed asymmetric hydrogenation. An alternative palladium-catalyzed dearomatic cyclization approach is also presented.

Introduction

The Amaryllidaceae family of plants produces over 500 distinct alkaloids, with **crinine**-type compounds being one of the largest subclasses.[1] Their complex architecture and significant therapeutic potential have driven the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures, limiting their utility in pharmacological studies where stereochemistry is critical.[1] Modern asymmetric synthesis methods have overcome this limitation, providing access to enantiomerically pure **crinine** alkaloids and their analogues, thus facilitating detailed structure-activity relationship (SAR) studies and drug discovery efforts.

This report details a robust and scalable methodology for the enantioselective synthesis of a wide array of **crinine**-type alkaloids. The primary focus is a bio-inspired approach that mimics the enzymatic reduction of racemic **oxocrinines**.^{[1][3]} This is achieved through a stereodivergent resolution of racemic cycloenones via iridium-catalyzed asymmetric hydrogenation, a method that has successfully yielded 24 different **crinine**-type alkaloids and 8 analogues in high yield and enantioselectivity.^[1] Additionally, a palladium-catalyzed intramolecular dearomatic cyclization strategy is outlined as a powerful alternative for constructing the chiral core of **crinine**.

Data Presentation

The following table summarizes the yields and enantiomeric excesses (ee) achieved for a selection of **crinine** alkaloids and their analogues synthesized via the iridium-catalyzed asymmetric hydrogenation of the corresponding racemic **oxocrinines**.^[1]

Entry	Product 1	Yield (%)	ee (%)	Product 2	Yield (%)	ee (%)
1	(-)-Crinine	43	97	(+)-Epivittatine	51	93
2	(+)-Vittatine	48	98	(-)-Epicrinine	45	96
3	(-)-Buphanisin	42	98	(+)-Epibuphanisine	49	95
4	(-)-Powelline	45	96	(+)-Epipowelline	48	94
5	(-)-Maritidine	44	97	(+)-Epimaridine	50	92
6	(-)-Flexinine	-	-	-	-	-
7	(-)-Augustine	-	-	-	-	-

Note: Yields for (-)-Flexinine and (-)-Augustine are for subsequent multi-step transformations from a common intermediate and are not the direct result of the hydrogenation step.

Experimental Protocols

General Procedure for the Synthesis of Racemic Oxocrinine Precursors

The racemic **oxocrinine** precursors are synthesized in four steps from commercially available starting materials based on a biomimetic intramolecular phenolic oxidative coupling of O-methylnorbelladine.[\[1\]](#)

Protocol:

- Synthesis of O-methylnorbelladine: Synthesize O-methylnorbelladine from L-phenylalanine and L-tyrosine derivatives following established literature procedures.
- Intramolecular Phenolic Oxidative Coupling: Dissolve O-methylnorbelladine in a suitable solvent (e.g., a mixture of water and acetonitrile). Add a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), portion-wise at 0 °C.
- Reaction Quenching and Extraction: After completion of the reaction (monitored by TLC), quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the racemic **oxocrinine**.

Key Experiment: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the stereodivergent kinetic resolution of racemic **oxocrinines**.

Materials:

- Racemic **oxocrinine**

- Iridium catalyst (e.g., $[\text{Ir}(\text{COD})\text{Cl}]_2$)
- Chiral ligand (e.g., (R)- or (S)-SpiroPAP)
- Potassium tert-butoxide (KOtBu)
- Ethanol (EtOH)
- Dichloromethane (DCM)
- Hydrogen gas (H_2)

Protocol:

- Catalyst Preparation: In a glovebox, charge a Schlenk tube with the iridium precursor and the chiral ligand. Add the solvent (EtOH/DCM mixture) and stir to form the active catalyst.
- Reaction Setup: In a separate flask, dissolve the racemic **oxocrinine** in the solvent mixture.
- Hydrogenation: Transfer the catalyst solution to the substrate solution. Add KOtBu as a base. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm).[1]
- Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C) until complete conversion of the starting material is observed by TLC or HPLC.[1]
- Work-up and Separation: Quench the reaction and remove the solvent under reduced pressure. The resulting diastereomeric mixture of **crinine** alkaloids is then typically converted to their benzoyl esters for easier separation by column chromatography.
- Hydrolysis: After separation, hydrolyze the individual benzoyl esters with a base (e.g., NaOH) to yield the pure enantiomers of the **crinine** alkaloids.
- Analysis: Determine the enantiomeric excess of the products by chiral HPLC analysis.[1]

Alternative Key Experiment: Palladium-Catalyzed Enantioselective Intramolecular Dearomative Cyclization

This protocol provides an alternative route to the chiral core of **crinine**.

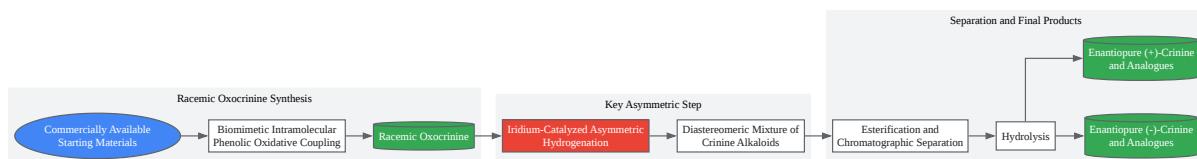
Materials:

- Bromo phenol precursor
- Palladium catalyst (e.g., $[\text{Pd}(\text{cinnamyl})\text{Cl}]_2$)
- Chiral phosphine ligand (e.g., (S)-AntPhos)
- Base (e.g., K_2CO_3)
- Toluene

Protocol:

- Precursor Synthesis: Synthesize the bromo phenol precursor through a multi-step sequence, typically involving a reductive amination to connect the aromatic fragments.
- Reaction Setup: In a glovebox, add the palladium precursor, chiral ligand, and base to a reaction vessel. Add the bromo phenol precursor dissolved in toluene.
- Cyclization: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
- Purification: Cool the reaction to room temperature, filter, and concentrate. Purify the resulting chiral dihydronaphthalenone by column chromatography.
- Elaboration to **Crinine**: The resulting tricyclic ketone can be converted to (-)-**crinine** through a subsequent two-step reduction and cyclization sequence.

Mandatory Visualizations



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Caption: Workflow for the enantioselective synthesis of **crinine** analogues.



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Caption: Alternative enantioselective synthesis of **(-)-crinine**.

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References

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